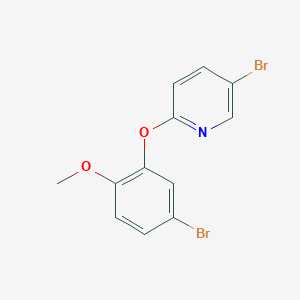

5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-(5-bromo-2-methoxyphenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2NO2/c1-16-10-4-2-8(13)6-11(10)17-12-5-3-9(14)7-15-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDLOBPTEZUWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)OC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743066 | |

| Record name | 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-78-0 | |

| Record name | Pyridine, 5-bromo-2-(5-bromo-2-methoxyphenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine

This guide provides a comprehensive overview of a reliable and well-established synthetic pathway for 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine, a key intermediate in various fields of chemical research, including pharmaceutical drug development. The synthesis is presented with a focus on the underlying chemical principles, detailed experimental protocols, and methods for analytical validation.

Introduction and Strategic Approach

This compound is a diaryl ether derivative. The core of its synthesis lies in the formation of the ether linkage between a substituted pyridine and a substituted phenol. The most logical and widely employed strategy for constructing this C-O bond is the Ullmann Condensation .[1][2] This copper-catalyzed reaction is a cornerstone of diaryl ether synthesis, providing a robust method for coupling an aryl halide with a phenoxide.[1][3]

Our synthetic strategy, therefore, involves a two-part approach:

-

Part A: Synthesis of Key Precursors: The individual synthesis of the two requisite building blocks: 5-bromo-2-chloropyridine and 5-bromo-2-methoxyphenol.

-

Part B: The Ullmann Condensation: The final, crucial step of coupling these two precursors to yield the target molecule.

This guide will elucidate each of these stages in detail, providing both the "how" and the "why" behind each experimental choice.

Synthesis of Precursors

A successful synthesis of the final product is contingent on the efficient and pure preparation of its starting materials.

Synthesis of 5-bromo-2-chloropyridine

5-Bromo-2-chloropyridine is a versatile building block in organic synthesis.[4] While several methods exist for its preparation, a common route starts from readily available pyrimidine derivatives.[4][5] One such method involves the bromination and subsequent chlorination of 2-hydroxypyrimidine.[4][5]

Experimental Protocol:

-

Bromination: To a solution of 2-hydroxypyrimidine in aqueous hydrobromic acid, hydrogen peroxide is added portion-wise at a controlled temperature.[5][6] The reaction is monitored by Thin Layer Chromatography (TLC) until completion. The intermediate, 5-bromo-2-hydroxypyrimidine, is then isolated by filtration.

-

Chlorination: The dried 5-bromo-2-hydroxypyrimidine is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like triethylamine, to yield 5-bromo-2-chloropyridine.[5] The product is purified by distillation or chromatography.

Synthesis of 5-bromo-2-methoxyphenol

The synthesis of 5-bromo-2-methoxyphenol can be efficiently achieved from o-methoxyphenol in a three-step process.[7] This pathway is advantageous due to the low cost of the starting material and the straightforward nature of the reactions.

Experimental Protocol:

-

Acetylation: o-Methoxyphenol is first protected by acetylation of the hydroxyl group using acetic anhydride.[7] This step is crucial to prevent side reactions during the subsequent bromination.

-

Bromination: The resulting 2-methoxyphenyl acetate is then regioselectively brominated at the position para to the activating methoxy group. This is typically achieved using bromine in the presence of a catalyst like iron powder.[7]

-

Deacetylation: The final step is the deprotection of the hydroxyl group by hydrolysis of the acetate ester, usually under basic conditions, to afford the desired 5-bromo-2-methoxyphenol.[7]

The Core Synthesis: Ullmann Condensation

With both precursors in hand, the final step is the formation of the diaryl ether linkage via an Ullmann-type reaction.[8][9] This reaction involves the copper-catalyzed coupling of 5-bromo-2-chloropyridine with 5-bromo-2-methoxyphenol.[1][3]

Reaction Mechanism: The generally accepted mechanism involves the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the copper(I) catalyst.

Experimental Protocol:

-

To a reaction vessel containing 5-bromo-2-methoxyphenol and a suitable base (e.g., potassium carbonate) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a catalytic amount of a copper(I) salt (e.g., copper(I) iodide) and a ligand (e.g., N,N-dimethylglycine) are added.

-

The mixture is stirred and heated to an elevated temperature (typically 90-150 °C).

-

5-bromo-2-chloropyridine is then added, and the reaction is maintained at temperature until TLC or HPLC analysis indicates the consumption of the starting materials.

-

Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield pure this compound.

Synthesis Workflow and Data

The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Table 1: Summary of Synthetic Steps and Typical Yields

| Step | Starting Material(s) | Product | Key Reagents | Typical Yield (%) |

| 1 | 2-hydroxypyrimidine | 5-bromo-2-hydroxypyrimidine | HBr, H₂O₂ | 85-95 |

| 2 | 5-bromo-2-hydroxypyrimidine | 5-bromo-2-chloropyridine | POCl₃ | 70-80 |

| 3 | o-methoxyphenol | 2-methoxyphenyl acetate | Acetic anhydride | 90-98 |

| 4 | 2-methoxyphenyl acetate | 5-bromo-2-methoxyphenyl acetate | Br₂, Fe | 80-90 |

| 5 | 5-bromo-2-methoxyphenyl acetate | 5-bromo-2-methoxyphenol | Base (e.g., NaOH) | 90-98 |

| 6 | 5-bromo-2-chloropyridine, 5-bromo-2-methoxyphenol | This compound | Cu(I) salt, Base | 60-75 |

Characterization and Analytical Validation

The identity and purity of the final product, as well as all intermediates, must be rigorously confirmed. The following analytical techniques are essential for a complete validation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds. The chemical shifts, integration, and coupling patterns should be consistent with the expected structure of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

-

Chromatography: Thin Layer Chromatography (TLC) is used for reaction monitoring, while High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the final product.

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established organic reactions. The key to a successful synthesis is the careful execution of each step, including the preparation of high-purity precursors and the optimization of the final Ullmann condensation. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to produce this valuable chemical intermediate with high yield and purity.

References

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

-

Naveen, S., et al. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online. [Link]

- Google Patents (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- Google Patents (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.

- Google Patents (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

-

Organic Chemistry Portal (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]

-

Dominguez, Z., et al. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society. [Link]

- Google Patents (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Jana, S., & Guin, J. (2018). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry. [Link]

- Google Patents (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

Sperotto, E., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. [Link]

-

Wikipedia (n.d.). Ullmann condensation. [Link]

-

MDPI (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

-

Patsnap (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine. [Link]

Sources

- 1. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 7. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine: Physicochemical Properties and Synthetic Insights

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine, a halogenated aromatic ether with significant potential as a key building block in medicinal chemistry and drug discovery. This document delves into its physicochemical properties, proposes a robust synthetic pathway, and discusses its anticipated applications based on the established bioactivity of structurally related molecules.

Molecular Profile and Physicochemical Characteristics

This compound (CAS No: 1381944-78-0) is a diaryl ether characterized by the presence of two bromine atoms and a methoxy group, functionalities that impart distinct chemical reactivity and potential for diverse pharmacological applications.

Structural and Molecular Information

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1381944-78-0 | [1] |

| Molecular Formula | C₁₂H₉Br₂NO₂ | [1] |

| Molecular Weight | 359.01 g/mol | [1] |

| Melting Point | 70 - 80 °C | [1] |

| Boiling Point | No data available | [2][3] |

| Solubility | No data available | [1] |

| Purity | ≥98% | |

| Appearance | Expected to be a solid at room temperature | |

| Storage | Room temperature | |

| Shelf Life | 1095 days |

Proposed Synthetic Pathway: Ullmann Condensation

The proposed synthesis involves the coupling of 5-bromo-2-chloropyridine and 5-bromo-2-methoxyphenol in the presence of a copper catalyst and a base.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Practical Approach

The following protocol is a detailed, self-validating methodology derived from standard Ullmann condensation procedures.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-methoxyphenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reactant Addition: Add 5-bromo-2-chloropyridine (1.1 eq) to the reaction mixture.

-

Reaction Execution: Heat the mixture to 120-140 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate or cesium carbonate is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

-

Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann-type couplings.

-

Solvent: A high-boiling polar aprotic solvent like DMF is used to ensure the reactants are soluble and to facilitate the reaction at elevated temperatures.

-

Temperature: The high temperature is necessary to overcome the activation energy of the C-O bond formation.

Analytical Characterization: A Spectroscopic Overview

The structural integrity and purity of this compound would be unequivocally confirmed through a suite of spectroscopic techniques. Based on its structure, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenoxy rings. The methoxy group will present as a singlet, typically in the range of 3.8-4.0 ppm. The aromatic protons will appear as multiplets, with their chemical shifts and coupling constants providing definitive information about their positions on the rings.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 12 carbon atoms in the molecule. The carbon attached to the methoxy group will be in the upfield region, while the carbons bonded to the electronegative oxygen and bromine atoms, as well as the carbons of the aromatic rings, will be in the downfield region.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

C-O-C stretching: Strong bands in the region of 1250-1000 cm⁻¹ indicative of the diaryl ether linkage.

-

C-Br stretching: A band in the lower frequency region, typically around 600-500 cm⁻¹.

-

Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes), with prominent [M]+, [M+2]+, and [M+4]+ peaks.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a highly valuable scaffold in medicinal chemistry. The presence of two bromine atoms provides two distinct handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents.

As a Key Intermediate for Kinase Inhibitors

Numerous publications have demonstrated the importance of substituted pyridines and related heterocycles as core structures in the development of potent and selective kinase inhibitors for the treatment of cancer.[5][6] The diaryl ether linkage is also a common feature in many biologically active compounds. Therefore, this compound is an ideal starting material for the synthesis of libraries of compounds to be screened for kinase inhibitory activity.

Caption: Synthetic strategy for generating a library of potential kinase inhibitors.

Potential Role in PROTAC Development

The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy. The structure of this compound, with its two reactive bromine sites, makes it a candidate for incorporation into PROTAC linkers, allowing for the attachment of a target-binding ligand and an E3 ligase-binding ligand.[7]

Conclusion

This compound is a well-defined chemical entity with significant potential for application in modern drug discovery. Its physicochemical properties, combined with a plausible and scalable synthetic route, position it as a valuable building block for the creation of novel therapeutic agents, particularly in the areas of oncology and targeted protein degradation. The detailed protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their scientific endeavors.

References

-

Ullmann Reaction. Organic Chemistry Portal. Available at: [Link].

-

Arctom. CAS NO. 1381944-78-0 | Catalog BD-A979840. Available at: [Link].

-

Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][8][9]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of medicinal chemistry, 54(2), 635–654.

- Gong, Y., et al. (2023). Comparative Guide to Novel Compounds Synthesized from 2-Bromo-5-methoxypyridine. BenchChem.

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. 4783-82-8|2-(4-Bromophenoxy)pyridine|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine (CAS No. 1381944-78-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine, a diaryl ether of significant interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical identity, synthesis, physicochemical properties, and potential applications, with a focus on providing actionable insights for laboratory and development settings.

Compound Identification and Physicochemical Properties

This compound is a halogenated diaryl ether derivative. The presence of two bromine atoms and a pyridine ring makes it a versatile building block for further chemical modifications, particularly in the context of creating libraries of compounds for drug discovery.[1][2]

| Property | Value | Source |

| CAS Number | 1381944-78-0 | [3] |

| Molecular Formula | C₁₂H₉Br₂NO₂ | [3] |

| Molecular Weight | 359.01 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | COC1=C(C=C(C=C1)Br)OC2=NC=C(C=C2)Br | [4] |

| InChI Key | InChI=1S/C12H9Br2NO2/c1-16-10-4-2-8(13)6-11(10)17-12-5-3-9(14)7-15-12/h2-7H,1H3 | [4] |

Synthesis and Mechanism

The synthesis of this compound involves the formation of a diaryl ether linkage, a common structural motif in medicinal chemistry.[1][5] The most probable synthetic routes are the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction.

Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a classical and robust method for the formation of diaryl ethers, typically involving a copper catalyst, a base, and elevated temperatures.[6] The proposed synthesis of the target molecule would involve the reaction of 2,5-dibromopyridine with 5-bromo-2-methoxyphenol.

The reaction is catalyzed by a copper(I) species, which coordinates with the phenoxide. The aryl halide then undergoes oxidative addition to the copper center, followed by reductive elimination to form the diaryl ether and regenerate the catalyst.[7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. 5-Bromo-2-methoxypyridine | C6H6BrNO | CID 2734895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine: Properties, Synthesis, and Applications

Executive Summary: 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine is a halogenated diaryl ether. This class of compounds serves as a crucial structural motif in medicinal chemistry and materials science. This guide provides a technical overview of its chemical properties, a validated synthesis protocol, analytical characterization methods, and its potential applications as a versatile synthetic intermediate. The presence of two bromine atoms offers distinct sites for further chemical modification, making it a valuable building block for creating more complex molecular architectures.

Chemical Identity and Physicochemical Properties

This compound is a substituted diaryl ether containing a pyridine and a benzene ring linked by an oxygen atom. The molecule is further functionalized with two bromine atoms and a methoxy group, which significantly influence its reactivity and physical properties.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₂H₉Br₂NO₂ | [1] |

| Molecular Weight | 375.02 g/mol | N/A |

| CAS Number | 1381944-78-0 | [2] |

| Appearance | (Predicted) White to off-white solid | N/A |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). Insoluble in water. | [1] |

| Melting Point | Not specified in available literature. | N/A |

| Boiling Point | Not specified in available literature. | N/A |

| InChI Key | InChI=1S/C12H9Br2NO2/c1-16-10-4-2-8(13)6-11(10)17-12-5-3-9(14)7-15-12/h2-7H,1H3 | [1] |

Synthesis and Purification

The synthesis of diaryl ethers like this compound is typically achieved through nucleophilic aromatic substitution (SₙAr) or metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination.[3] The Ullmann reaction, using a copper catalyst, is a classic and effective method for forming the C-O ether bond.

Field-Proven Synthesis Protocol: Copper-Catalyzed Ullmann Condensation

This protocol describes the synthesis from 5-bromo-2-chloropyridine and 5-bromo-2-methoxyphenol. The choice of a copper catalyst is critical, as it facilitates the coupling between the aryl halide and the phenoxide.[4] Cesium carbonate (Cs₂CO₃) is employed as the base due to its high solubility in organic solvents and its effectiveness in deprotonating the phenol without causing unwanted side reactions.

Step-by-Step Methodology:

-

Reagent Preparation: To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add 5-bromo-2-methoxyphenol (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and cesium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous Dimethylformamide (DMF) to the flask. The solvent should be degassed to prevent oxidation of the catalyst.

-

Reactant Addition: Add 5-bromo-2-chloropyridine (1.1 eq) to the reaction mixture. The slight excess ensures the complete consumption of the more valuable phenol starting material.

-

Reaction: Heat the mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Filter through a pad of celite to remove the copper catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Ullmann condensation workflow for synthesis.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is essential.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons on both the pyridine and benzene rings. The methoxy group will appear as a singlet around 3.8-4.0 ppm. The aromatic protons will be in the 6.8-8.5 ppm range, with coupling patterns consistent with the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 12 distinct carbon signals, accounting for the molecular symmetry. The carbon attached to the methoxy group will be downfield, and the carbons bonded to bromine will also show characteristic shifts.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes), with prominent peaks for [M], [M+2], and [M+4]. The high-resolution mass spectrum (HRMS) should confirm the exact molecular formula, C₁₂H₉Br₂NO₂.

Reactivity and Potential as a Synthetic Intermediate

The utility of this compound in drug discovery and materials science stems from its potential for further functionalization. The two carbon-bromine (C-Br) bonds are key reactive sites for cross-coupling reactions.

Key Reactive Sites:

-

C5-Br on the Pyridine Ring: This position is suitable for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon bonds.[5]

-

C5'-Br on the Phenoxy Ring: This site can also undergo cross-coupling, potentially with different reactivity compared to the pyridine ring, allowing for selective or sequential functionalization.

These reactions enable the synthesis of a diverse library of compounds from a single, advanced intermediate. For example, coupling with arylboronic acids (Suzuki reaction) can generate more complex poly-aromatic systems, which are common scaffolds in pharmaceuticals.[6]

Potential Synthetic Transformations Diagram

Caption: Potential cross-coupling reactions.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves.[7]

-

Inhalation: Avoid inhaling dust or vapors. May cause respiratory irritation.[8][9]

-

Skin Contact: Causes skin irritation. In case of contact, wash immediately with plenty of soap and water.[8][10]

-

Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[8][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

References

- Vertex AI Search. This compound.

- Fisher Scientific.

- Thermo Fisher Scientific.

- Jubilant Ingrevia. 5-bromo-2-nitropyridine.

- ChemicalBook. This compound.

- Books.

- MedChemExpress.

- BenchChem.

- Organic Chemistry Portal. Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine.

- ACS Publications. Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters | Organic Letters.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. This compound CAS#: 1381944-78-0 [m.chemicalbook.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine

This guide provides a comprehensive analysis of the molecular structure of 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine, a diaryl ether of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into its synthesis, structural characterization, and potential applications.

Introduction: The Significance of the Diaryl Ether Motif

Diaryl ethers are a pivotal structural motif found in a wide array of biologically active molecules, including antibiotics and anticancer agents.[1][2] The specific arrangement of the substituted phenyl and pyridyl rings in this compound, connected by an ether linkage, presents a unique scaffold for further chemical exploration. Understanding the intricacies of its molecular structure is paramount for designing novel compounds with tailored biological activities.

The synthesis of such diaryl ethers is a cornerstone of modern organic chemistry.[1] Historically, the Ullmann condensation has been a primary method for forming the diaryl ether linkage, involving a copper-catalyzed reaction between an aryl halide and a phenol.[3][4][5] While effective, classic Ullmann conditions often require harsh reaction conditions.[3] Modern advancements have led to milder and more versatile methods, including palladium-catalyzed Buchwald-Hartwig cross-coupling and copper-catalyzed Chan-Lam cross-coupling reactions.[1][6] These methods offer greater functional group tolerance and are often preferred in contemporary synthetic strategies.[1][7]

Synthesis and Mechanistic Considerations

The construction of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. The choice of synthetic route is critical as it can influence the purity profile and overall yield of the final product.

Synthetic Strategy: A Conceptual Workflow

A common approach involves the coupling of 2,5-dibromopyridine with 5-bromo-2-methoxyphenol. The regioselectivity of this reaction is a key consideration, as the pyridine ring possesses two potential sites for substitution.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Modified Ullmann Condensation

This protocol outlines a ligand-assisted Ullmann condensation, which offers improved yields and milder reaction conditions compared to traditional methods.

Materials:

-

2,5-dibromopyridine

-

5-bromo-2-methoxyphenol

-

Copper(I) iodide (CuI)

-

N,N'-dimethyl-1,2-ethanediamine (DMEDA)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk flask, add 2,5-dibromopyridine (1.0 equiv), 5-bromo-2-methoxyphenol (1.1 equiv), CuI (0.1 equiv), and K₂CO₃ (2.0 equiv).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene via syringe, followed by DMEDA (0.2 equiv).

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite and wash with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Molecular Structure Elucidation: A Spectroscopic Approach

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

-

¹H NMR: The proton NMR spectrum will exhibit distinct signals for the aromatic protons on both the pyridine and phenyl rings. The chemical shifts and coupling constants of these protons are indicative of their relative positions. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms in the aromatic rings and the methoxy group. The carbon atoms attached to bromine will be influenced by the halogen's electronegativity and isotopic abundance.

| ¹H NMR (400 MHz, CDCl₃) - Predicted | ¹³C NMR (100 MHz, CDCl₃) - Predicted |

| Chemical Shift (δ) ppm | Assignment |

| 8.1 - 8.3 (d) | Pyridine H |

| 7.6 - 7.8 (dd) | Pyridine H |

| 6.8 - 7.2 (m) | Phenyl & Pyridine H |

| 3.9 (s) | Methoxy H |

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and confirming the presence of two bromine atoms through the characteristic isotopic pattern.

-

Electron Ionization (EI-MS): The mass spectrum will display a molecular ion peak cluster corresponding to the molecular weight of C₁₂H₉Br₂NO₂ (359.01 g/mol ).[8] The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) will result in a distinctive M, M+2, and M+4 peak distribution, providing definitive evidence for the presence of two bromine atoms.[9]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Characteristic Absorptions:

-

Aromatic C-H stretching: ~3050-3100 cm⁻¹

-

C=C and C=N stretching (aromatic rings): ~1400-1600 cm⁻¹

-

C-O-C (ether) stretching: ~1200-1280 cm⁻¹ (asymmetric) and ~1020-1075 cm⁻¹ (symmetric)

-

C-Br stretching: ~500-600 cm⁻¹

-

Physicochemical Properties and Potential Applications

The physicochemical properties of this compound, such as its lipophilicity and electronic distribution, are influenced by the presence of the two bromine atoms and the methoxy group. These features make it an attractive scaffold in drug discovery.

-

Medicinal Chemistry: The diaryl ether core is a common feature in many pharmacologically active compounds. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[10] The molecule has been investigated as a potential component in the synthesis of dual endothelin receptor antagonists.[11][12]

-

Materials Science: Brominated aromatic compounds can be utilized as monomers in the synthesis of flame-retardant polymers or as intermediates in the preparation of organic electronic materials.[13][14]

Caption: Interplay of properties and applications for this compound.

Conclusion

The molecular structure of this compound presents a compelling platform for further chemical and biological investigation. A thorough understanding of its synthesis and a multi-faceted spectroscopic analysis are crucial for its effective utilization in research and development. The insights provided in this guide serve as a foundational resource for scientists working with this and related diaryl ether compounds.

References

- Benchchem. The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive.

- Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation).

- OUCI. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.

- SynArchive. Ullmann Condensation.

- Benchchem. Application Notes and Protocols for the Synthesis of Diaryl Ethers via Nucleophilic Aromatic Substitution.

- Royal Society of Chemistry. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.

- Royal Society of Chemistry. Chapter 2: Synthetic Methods for Dialkyl Ethers.

- NIH. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.

- ResearchGate. The Ullmann Ether Condensation.

- Wikipedia. Ullmann condensation.

- Sigma-Aldrich. 5-Bromo-2-methoxypyridine 95 13472-85-0.

- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.

- ChemicalBook. 5-bromo-2-(4-methoxyphenyl)pyridine.

- ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.

- BOC Sciences. CAS 38696-20-7 5-BROMO-2-PHENYLPYRIMIDINE.

- NIH. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.

- PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

- PubChem. 5-Bromo-2-methoxypyridine.

- ACS Publications. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.

- ChemicalBook. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum.

- This compound.

- ChemicalBook. This compound.

- ChemicalBook. 5-bromo-2-(4-methoxyphenyl)pyridine synthesis.

- Benchchem. Spectroscopic Profile of 2-Bromo-5-methoxypyridine: A Technical Guide.

- Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine.

- ACS Publications. Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis.

- PubMed Central. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives.

- Semantic Scholar. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound.

- Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis.

- ResearchGate. (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

- NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine.

- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- This compound, 98% Purity, C12H9Br2NO2, 10 grams.

- PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist.

- ChemicalBook. 5-Bromo-2-methoxypyridine synthesis.

- NIH. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.

- ChemSynthesis. 5-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine.

- Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate.

Sources

- 1. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. synarchive.com [synarchive.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 8. This compound CAS#: 1381944-78-0 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Profile of Substituted Bromophenoxypyridines: A Technical Guide to Their Biological Activities

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry and agrochemical research, the quest for novel molecular scaffolds with potent and selective biological activity is perpetual. Among the myriad of heterocyclic compounds, substituted bromophenoxypyridines have emerged as a particularly promising class. The unique combination of a pyridine ring, a phenoxy linker, and bromine substituent(s) bestows upon these molecules a distinct electronic and conformational profile, rendering them capable of interacting with a diverse range of biological targets. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of substituted bromophenoxypyridines, offering valuable insights for researchers and professionals in drug discovery and crop protection. We will delve into their established herbicidal effects, explore their potential as antimicrobial and antifungal agents, and provide detailed experimental protocols for their synthesis and evaluation.

Synthetic Strategies: Crafting the Bromophenoxypyridine Core

The synthesis of substituted bromophenoxypyridines can be approached through several strategic disconnections. A common and versatile method involves the nucleophilic aromatic substitution (SNAr) reaction between a substituted bromophenol and a suitably activated pyridine derivative.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of substituted bromophenoxypyridines.

Caption: A generalized workflow for the synthesis of substituted bromophenoxypyridines via SNAr reaction.

Detailed Experimental Protocol: Synthesis of a Model Bromophenoxypyridine

This protocol outlines the synthesis of a representative substituted bromophenoxypyridine derivative.

Materials:

-

Substituted bromophenol (1.0 eq)

-

Substituted halopyridine (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted bromophenol in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.

-

Add the substituted halopyridine to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired substituted bromophenoxypyridine.

Herbicidal Activity: Targeting Protoporphyrinogen Oxidase (PPO)

A significant area where substituted bromophenoxypyridines have demonstrated considerable potential is in the development of novel herbicides. Certain derivatives have been identified as potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[1]

Mechanism of Action: PPO Inhibition

PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX in the cytoplasm, which then auto-oxidizes to form protoporphyrin IX. This cytoplasmic protoporphyrin IX, in the presence of light and oxygen, generates reactive oxygen species (ROS) that cause rapid lipid peroxidation of cell membranes, leading to cell death and ultimately, the death of the plant.[2]

Sources

An In-Depth Technical Guide to Sourcing and Synthesis of 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Diaryl Ether Pyridine Scaffold

In the landscape of medicinal chemistry, the diaryl ether motif, particularly when integrated with a pyridine ring, represents a privileged scaffold. This structural unit is a cornerstone in the design of numerous biologically active agents, demonstrating a broad spectrum of therapeutic applications including anticancer, anti-inflammatory, and antiviral properties.[1] The unique physicochemical characteristics of the diaryl ether linkage, combined with the hydrogen bonding capabilities and metabolic stability often conferred by the pyridine nucleus, make this scaffold a compelling starting point for the development of novel therapeutics.[1][2]

5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine, a specialized example of this structural class, presents multiple strategic points for chemical elaboration. The two bromine atoms offer versatile handles for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates. The methoxy group can also be a key interaction point within a biological target or can be further modified. This guide provides a comprehensive technical overview of the synthesis and sourcing of this valuable starting material, empowering researchers to confidently integrate it into their drug discovery programs.

Synthesis of this compound: A Mechanistic and Practical Approach

The construction of the diaryl ether linkage in this compound is most effectively achieved through a copper-catalyzed Ullmann condensation. This classic reaction, while over a century old, has seen significant modern advancements that have enhanced its scope and utility, making it a reliable method for C-O bond formation.[3][4]

The overall synthetic strategy involves the coupling of two key building blocks: 5-bromo-2-methoxypyridine and 5-bromo-2-methoxyphenol .

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of Starting Material 1: 5-Bromo-2-methoxypyridine

This starting material is readily prepared from the commercially available 2,5-dibromopyridine via a nucleophilic aromatic substitution reaction.

Reaction Scheme: 2,5-dibromopyridine + Sodium methoxide (or NaOH in Methanol) → 5-Bromo-2-methoxypyridine

Detailed Experimental Protocol:

-

To a solution of 2,5-dibromopyridine (1 equivalent) in methanol, add solid sodium hydroxide (1.5 to 2 equivalents).

-

Heat the mixture to reflux and maintain for approximately 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the bulk of the methanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain 5-bromo-2-methoxypyridine as a clear liquid.[5]

Part 2: Synthesis of Starting Material 2: 5-Bromo-2-methoxyphenol

This intermediate can be synthesized from o-methoxyphenol (guaiacol) through electrophilic aromatic bromination.

Reaction Scheme: o-methoxyphenol + N-Bromosuccinimide (NBS) → 5-Bromo-2-methoxyphenol

Detailed Experimental Protocol:

-

Dissolve o-methoxyphenol (1 equivalent) in a suitable solvent such as acetonitrile.

-

Slowly add a solution of N-bromosuccinimide (1.1 equivalents) in acetonitrile to the reaction mixture at room temperature.

-

Stir the reaction mixture for 24 hours, monitoring for completion by TLC.

-

Remove the solvent under reduced pressure.

-

Suspend the residue in dichloromethane and wash with an aqueous solution of sodium hydroxide.

-

Separate the aqueous basic layer and acidify with concentrated hydrochloric acid to a pH of 2.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford 5-bromo-2-methoxyphenol.

Part 3: Final Synthesis via Ullmann Condensation

Reaction Scheme: 5-bromo-2-methoxypyridine + 5-bromo-2-methoxyphenol --(CuI, base, ligand)--> this compound

Detailed Experimental Protocol (Adapted):

-

To a reaction vessel, add 5-bromo-2-methoxyphenol (1 equivalent), potassium carbonate (2 equivalents) as the base, and a catalytic amount of copper(I) iodide (CuI, 5-10 mol%).

-

Add a suitable high-boiling point aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Optionally, a ligand such as L-proline or N,N'-dimethylethylenediamine (DMEDA) can be added to improve the reaction rate and yield.

-

Add 5-bromo-2-methoxypyridine (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Sourcing and Quality Control of Starting Materials

The quality of the final product is intrinsically linked to the purity of the starting materials. Both the synthesized intermediates and the final compound should be rigorously analyzed to ensure they meet the required specifications for drug discovery applications.

Supplier Information

A variety of chemical suppliers offer the key starting materials and the final product. The following table provides a non-exhaustive list for sourcing purposes. It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the purchased material.

| Compound | Supplier | Purity | Notes |

| This compound | Various research chemical suppliers | Typically ≥98% | Availability may vary. |

| 5-Bromo-2-methoxypyridine | Sigma-Aldrich, Chem-Impex, BLD Pharm, Thermo Scientific | ≥95% to ≥99% | Readily available.[7][8][9] |

| 5-Bromo-2-methoxyphenol | Various research chemical suppliers | ≥98% | Availability may vary. |

| 2,5-Dibromopyridine | Multiple bulk and research chemical suppliers | ≥98% | Common starting material. |

| o-Methoxyphenol (Guaiacol) | Multiple bulk and research chemical suppliers | ≥98% | Common starting material. |

digraph "Supplier_Evaluation" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Start" [label="Identify Potential\nSuppliers", shape=ellipse, fillcolor="#E6F4EA"]; "Request_CoA" [label="Request Certificate\nof Analysis (CoA)"]; "Compare_Purity" [label="Compare Purity\n(e.g., by GC, NMR)"]; "Compare_Price" [label="Compare Price\nper Gram"]; "Check_Availability" [label="Check Availability\nand Lead Times"]; "Decision" [label="Select Optimal\nSupplier", shape=ellipse, fillcolor="#E6F4EA"];

"Start" -> "Request_CoA"; "Request_CoA" -> "Compare_Purity"; "Request_CoA" -> "Compare_Price"; "Request_CoA" -> "Check_Availability"; "Compare_Purity" -> "Decision"; "Compare_Price" -> "Decision"; "Check_Availability" -> "Decision"; }

Caption: Logical workflow for supplier evaluation.

Analytical Quality Control

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized materials.

5-Bromo-2-methoxypyridine

-

Appearance: Clear liquid.[7]

-

¹H NMR (400 MHz, CDCl₃): δ 8.19 (d, J=2.8 Hz, 1H), 7.42 (d, J=8.8 Hz, 1H), 7.15 (dd, J=8.8, 2.8 Hz, 1H), 3.84 (s, 3H).[10]

-

¹³C NMR (100 MHz, CDCl₃): δ 155.9, 148.1, 141.8, 140.2, 123.1, 55.8.[10]

-

Mass Spectrometry (EI): Molecular ion (M+) showing a characteristic isotopic pattern for one bromine atom at m/z 187/189.

-

Infrared (FT-IR): Characteristic peaks for C-O-C stretching, C=N stretching, and C-Br stretching.

5-Bromo-2-methoxyphenol

-

Appearance: White to brown powder or crystal.

-

¹H NMR (400 MHz, CDCl₃): δ 7.32 (d, J=8.85 Hz, 1H), 6.45 (d, J=2.68 Hz, 1H), 6.34 (dd, J=2.71, 2.71 Hz, 1H), 4.94 (s, 1H), 3.86 (s, 3H).[11]

-

¹³C NMR (100 MHz, CDCl₃): δ 160.61, 153.00, 131.95, 108.45, 101.67, 100.89, 55.55.[11]

-

Mass Spectrometry (EI): Molecular ion (M+) with a characteristic isotopic pattern for one bromine atom at m/z 202/204.

This compound

-

Molecular Formula: C₁₂H₉Br₂NO₂

-

Molecular Weight: 371.01 g/mol

-

Expected ¹H NMR: The spectrum will be more complex, showing signals for both aromatic rings. Key features would include the characteristic pyridine and phenyl protons, with coupling patterns indicative of their substitution. The methoxy signal will be a singlet.

-

Expected ¹³C NMR: The spectrum should show 12 distinct carbon signals, unless there is accidental overlap.

-

Mass Spectrometry (EI or ESI): The mass spectrum should exhibit a molecular ion peak (or [M+H]⁺) with a distinctive isotopic pattern corresponding to the presence of two bromine atoms.

-

Infrared (FT-IR): Characteristic absorptions for the aryl ether (C-O-C), pyridine ring, and C-Br bonds.

Applications in Drug Discovery

The 5-Bromo-2-(substituted-phenoxy)pyridine scaffold is a key structural element in a variety of kinase inhibitors and other targeted therapies. The bromine atoms serve as crucial attachment points for introducing various functionalities through cross-coupling reactions, which is a common strategy in the optimization of lead compounds.

For instance, similar brominated pyrimidine and pyridine cores are integral to the synthesis of potent inhibitors of ULK1 kinase for non-small cell lung cancer and Bcr/Abl tyrosine kinase for chronic myeloid leukemia.[12] The diaryl ether linkage can properly orient the substituted pyridine ring to form key hydrogen bond interactions within the hinge region of the kinase active site.[11]

Furthermore, the bivalent nature of this compound makes it an attractive building block for the development of Proteolysis Targeting Chimeras (PROTACs). One bromine can be functionalized to attach a ligand for a protein of interest, while the other can be used to connect a ligand for an E3 ubiquitin ligase, tethered by a suitable linker. This dual functionality allows for the rapid generation of PROTAC libraries for targeted protein degradation.

Conclusion

This compound is a highly valuable and versatile starting material for drug discovery and medicinal chemistry. Its synthesis, while multi-step, relies on well-established and robust chemical transformations. Careful sourcing of starting materials and rigorous quality control are paramount to ensure the integrity of subsequent synthetic efforts. The strategic placement of two bromine atoms on this diaryl ether pyridine scaffold provides medicinal chemists with a powerful tool to explore structure-activity relationships and develop novel therapeutics targeting a wide range of diseases.

References

-

Journal of Agricultural and Food Chemistry. (n.d.). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ACS Publications. Retrieved from [Link]

-

Chem-Impex. (n.d.). 5-Bromo-2-methoxypyridine. Retrieved from [Link]

-

American Custom Chemicals Corporation. (n.d.). This compound, 98% Purity, C12H9Br2NO2, 10 grams. Retrieved from [Link]

-

Adeel, M., et al. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. PMC. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 5-Bromo-2-(4-methoxyphenoxy)-pyrimidine (1). Retrieved from [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]

-

Supplementary Information. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Recent synthetic developments and applications of the Ullmann reaction. A review. (2013). RSC. Retrieved from [Link]

-

Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020). European Journal of Medicinal Chemistry, 208, 112782. [Link]

-

PubChem. (n.d.). 5-Bromo-4-methoxypyridin-2-amine. Retrieved from [Link]

-

Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. (2014). Chemical Society Reviews, 43(10), 3525-3550. [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). ResearchGate. Retrieved from [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). RSC Medicinal Chemistry, 14(11), 2139-2152. [Link]

-

Aryl—Aryl Bond Formation One Century After the Discovery of the Ullmann Reaction. (2002). Chemical Reviews, 102(5), 1359-1470. [Link]

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

-

SpectraBase. (n.d.). 5-Bromo-2-methoxypyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945-953. [Link]

-

Munikrishnappa, C. S., Suresh Kumar, G. V., & Bhandare, R. R. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 5-Bromo-2-methoxypyridine, 97% 25 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. 13472-85-0|5-Bromo-2-methoxypyridine|BLD Pharm [bldpharm.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Exploration of Structural Analogs of 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine

Abstract

The diaryl ether (DE) motif is a cornerstone in modern medicinal chemistry and agrochemical research, recognized for its prevalence in bioactive natural products and synthetic compounds.[1][2] This scaffold's unique physicochemical properties, including metabolic stability and the ability to adopt specific conformations, make it a "privileged scaffold" for designing agents targeting a wide array of biological targets.[1][3] Molecules incorporating the diaryl ether core have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3] This guide focuses on the chemical exploration of a specific diaryl ether, 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine, providing a framework for the rational design, synthesis, and characterization of its structural analogs. We will delve into the foundational Ullmann condensation for its synthesis, outline strategic modifications for structure-activity relationship (SAR) studies, and provide robust, field-proven protocols for execution and analysis.

The Core Scaffold: Synthesis via Ullmann Condensation

The construction of the diaryl ether linkage is most classically achieved through the copper-catalyzed Ullmann condensation, a reaction first described in 1905 that couples an aryl halide with a phenol.[4][5] While modern variations involving palladium catalysts exist, the Ullmann reaction remains a powerful and cost-effective method, particularly for electron-deficient halides like 2-bromopyridine derivatives.[6]

Mechanism and Rationale

The reaction proceeds through a copper-catalyzed nucleophilic aromatic substitution. The process is generally understood to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper(I) catalyst.

Caption: Catalytic cycle of the Ullmann diaryl ether synthesis.

The choice of reaction components is critical for success. A strong base is required to deprotonate the phenol, and high-boiling point polar aprotic solvents like DMF, DMSO, or dioxane are typically used to ensure the reagents remain in solution at the high temperatures often required (100-200 °C).[7][8]

Protocol: Synthesis of the Parent Compound

This protocol describes a robust method for synthesizing the title compound, this compound.

Materials:

-

5-Bromo-2-methoxyphenol (1.0 eq)

-

2,5-Dibromopyridine (1.1 eq)

-

Copper(I) iodide (CuI) (0.1 - 0.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-methoxyphenol, 2,5-dibromopyridine, CuI, and K₂CO₃.

-

Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the phenol.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting phenol is consumed (typically 12-24 hours).

-

Cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble copper salts and base. Wash the pad with additional ethyl acetate.

-

Wash the combined organic filtrate with water (3x) and then with brine (1x) to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Self-Validation: The success of the synthesis is confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and MS) of the purified product, which should match the expected data for the target compound.[9]

Strategies for Analog Design and Synthesis

The exploration of structural analogs is fundamental to understanding SAR and optimizing for a desired biological effect. For this compound, we can systematically modify both aromatic rings.

Workflow for Analog Library Development

A streamlined workflow enables the efficient generation of a focused library of analogs for screening. This process involves parallel synthesis followed by high-throughput purification and analysis.

Caption: A streamlined workflow for the parallel synthesis of diaryl ether analogs.

Modification of the Pyridine Ring

The electronic properties of the pyridine ring can be tuned by altering the substituent at the 5-position.

-

Electron-withdrawing groups (e.g., -CN, -NO₂): May enhance certain biological activities but can also impact metabolic stability.

-

Electron-donating groups (e.g., -CH₃, -OCH₃): Can alter the pKa of the pyridine nitrogen and influence binding interactions.

-

Alternative Halogens (e.g., -Cl, -F): Can serve as handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Modification of the Phenoxy Ring

The 5-bromo-2-methoxyphenoxy moiety offers multiple positions for modification.

-

Varying the 5-substituent: Replacing the bromo group with other functionalities (e.g., trifluoromethyl, small alkyl groups, amides) can probe steric and electronic requirements in a target binding pocket.

-

Altering the 2-methoxy group: Converting the methoxy to an ethoxy or a difluoromethoxy group can improve metabolic stability and lipophilicity.

-

Introducing further substitution: Adding small groups at the 3, 4, or 6 positions can enforce specific dihedral angles between the two aromatic rings, locking the molecule into a potentially more active conformation.

Analytical Characterization

Unambiguous characterization of each synthesized analog is paramount. A combination of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy provides the necessary structural confirmation and purity assessment.[10]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the target compound. For brominated compounds, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature. A dibrominated compound will exhibit a distinctive M, M+2, and M+4 pattern with a relative intensity of roughly 1:2:1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the precise structure, substitution pattern, and purity of the analogs.[11][12]

Table 1: Predicted Characterization Data for Hypothetical Analogs

| Analog Structure | Modification Description | Expected Mass [M+H]⁺ (m/z) | Key ¹H NMR Diagnostic Signals (δ, ppm) |

| Parent Compound | 5-Bromo on both rings | 357.9/359.9/361.9 | Aromatic protons in the 6.8-8.5 ppm range; singlet for -OCH₃ around 3.8 ppm. |

| Analog 1 | 5-Cyano on pyridine ring, 5-Bromo on phenoxy ring | 304.9/306.9 | Appearance of a downfield singlet/doublet for the proton adjacent to the -CN group on the pyridine ring. |

| Analog 2 | 5-Bromo on pyridine ring, 5-Trifluoromethyl on phenoxy | 375.9/377.9 | Disappearance of a bromo-aromatic signal, appearance of signals characteristic of a CF₃-substituted ring. |

| Analog 3 | 5-Bromo on pyridine ring, 2,5-dimethoxyphenoxy | 309.0/311.0 | Disappearance of a bromo-aromatic signal, appearance of a second -OCH₃ singlet around 3.7-3.9 ppm. |

Hypothetical Biological Evaluation Cascade

Given the broad spectrum of activities reported for diaryl ethers, a tiered screening approach is advisable to identify the most promising biological activities for a new library of analogs.[13][14]

Caption: A tiered approach for the biological evaluation of novel diaryl ether analogs.

This cascade begins with broad, cost-effective assays against diverse biological targets.[15] Compounds showing significant activity ("hits") in Tier 1 are then subjected to more rigorous dose-response studies to determine their potency (Tier 2). Finally, the most potent compounds advance to in-depth mechanistic and early drug metabolism and pharmacokinetics (DMPK) studies to elucidate their mode of action and drug-like properties (Tier 3).

Conclusion

The this compound core represents a fertile starting point for the discovery of novel bioactive molecules. Its synthesis is reliably achieved through established Ullmann chemistry, and the structure provides clear vectors for analog design to probe structure-activity relationships. By employing a systematic workflow for synthesis, purification, and characterization, coupled with a logical biological screening cascade, researchers can efficiently explore the chemical space around this scaffold. This guide provides the foundational principles and actionable protocols necessary to empower drug development professionals in their quest for new therapeutic and agrochemical agents.

References

-

SynArchive. Ullmann Condensation . SynArchive. [Link]

-

ACS Publications. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery . Journal of Agricultural and Food Chemistry. [Link]

-

ResearchGate. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Request PDF . ResearchGate. [Link]

- Books.

- Google Patents. US4288386A - Ullmann reaction for the synthesis of diaryl ethers.

-

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid . [Link]

-

SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components& . SciELO México. [Link]

-

NIH. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine . PMC. [Link]

-

PubMed. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery . PubMed. [Link]

-

ResearchGate. Diaryl ether derivatives as anticancer agents - A review | Request PDF . ResearchGate. [Link]

-

RSC Blogs. Diaryl ether derivatives as anticancer agents – a review . RSC Medicinal Chemistry Blog. [Link]

-

ResearchGate. NMR Assignment for Diaryl Ether Structures (4–O–5 Structures) in Pine Wood Lignin . ResearchGate. [Link]

-

NIH. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums . PMC. [Link]

-

Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst . [Link]

-

Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives . [Link]

-

PubMed. Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents . PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. synarchive.com [synarchive.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]

- 8. scielo.org.mx [scielo.org.mx]

- 9. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jsynthchem.com [jsynthchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives - Oreate AI Blog [oreateai.com]

- 13. researchgate.net [researchgate.net]

- 14. blogs.rsc.org [blogs.rsc.org]

- 15. Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine: A Detailed Guide for Medicinal Chemistry and Drug Development

Introduction: The Significance of Substituted Phenoxypyridines